1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Ethoxylation: Addition of an ethoxy group to the benzene ring.
Sulfonylation: Introduction of a sulfonyl group to the benzene ring.
Piperazine Derivatization: Coupling of the modified benzene ring with a piperazine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
- 1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)morpholine
Uniqueness
1-(5-Bromo-2-ethoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine may have unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H25BrN2O3S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H25BrN2O3S/c1-4-26-19-9-8-17(21)14-20(19)27(24,25)23-12-10-22(11-13-23)18-7-5-6-15(2)16(18)3/h5-9,14H,4,10-13H2,1-3H3 |
InChI Key |
DLSFTKBKOKXNNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
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